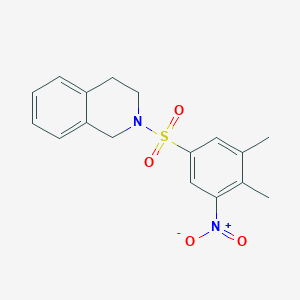

2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Descripción

2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a sulfonamide derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a bicyclic structure with a nitrogen atom at position 2, making it a privileged motif in medicinal chemistry due to its bioisosteric resemblance to neurotransmitters like dopamine .

Propiedades

IUPAC Name |

2-(3,4-dimethyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-12-9-16(10-17(13(12)2)19(20)21)24(22,23)18-8-7-14-5-3-4-6-15(14)11-18/h3-6,9-10H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKRRNQXYSRDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the nitration of 3,4-dimethylphenylsulfonyl chloride to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the sulfonyl group to the tetrahydroisoquinoline core. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Pain Management

Research indicates that derivatives of tetrahydroisoquinoline can serve as effective analgesics. Specifically, compounds similar to 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline have been studied for their ability to act on opioid receptors and alleviate pain associated with conditions such as neuropathic pain and postoperative pain .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have shown promise in neuroprotection. They may inhibit neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress . The specific compound under consideration has been noted for its potential to enhance cognitive function and mitigate symptoms of cognitive decline.

Anti-Obesity Potential

The compound has been explored as a non-peptide antagonist of orexin receptors. Orexin plays a crucial role in regulating appetite and energy expenditure. By inhibiting orexin signaling pathways, this compound may contribute to weight management strategies .

Building Block for Complex Molecules

The sulfonamide group present in this compound makes it a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various coupling reactions and transformations. This application is particularly relevant in the development of new pharmaceuticals .

Synthesis of Novel Drug Candidates

The structural features of 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline allow for modifications that can lead to the discovery of new drug candidates with enhanced efficacy and reduced side effects. Its versatility in synthetic pathways makes it an attractive target for medicinal chemists .

Data Tables

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry investigated the analgesic effects of tetrahydroisoquinoline derivatives. The results indicated that compounds similar to 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline exhibited significant pain-relieving properties in animal models of neuropathic pain.

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2020) demonstrated that tetrahydroisoquinoline derivatives improved cognitive performance in mice subjected to neurotoxic challenges. The study highlighted the potential of these compounds to protect neuronal integrity and function.

Case Study 3: Synthesis Applications

In a recent synthesis-focused study published in Organic Letters, researchers successfully utilized the sulfonamide group of 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline to create a series of novel drug candidates with promising biological activities.

Mecanismo De Acción

The mechanism by which 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the nitrophenyl group can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline and related THIQ derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in the target compound) enhance stability and binding to electron-rich enzyme active sites, as seen in laccase inhibitors .

- Sulfonyl groups at C2 (as in the target compound and benzamide analogs) improve solubility and enable hydrogen-bond interactions critical for enzyme inhibition .

Pharmacological and Toxicological Insights

Enzyme Inhibition

Compared to benzamide-linked THIQ sulfonamides (Kv1.1–1.2 inhibitors), the nitro group may confer stronger electron-withdrawing effects, enhancing binding affinity .

Neurotoxicity vs. Neuroprotection

N-Methyl-THIQ derivatives are neurotoxic due to oxidation to isoquinolinium ions by monoamine oxidase (MAO), mirroring MPTP’s mechanism in Parkinson’s disease .

Anti-inflammatory and Antioxidant Activity

Microwave-synthesized THIQ sulfonamides exhibit anti-inflammatory activity (e.g., inhibition of albumin denaturation) and antioxidant effects, attributed to the sulfonyl group’s ability to scavenge radicals .

Actividad Biológica

The compound 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (referred to as DNTIQ) is a derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities. This article explores the biological activity of DNTIQ, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DNTIQ is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline backbone with a nitrophenyl substituent. The molecular formula is , and its structure can be depicted as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DNTIQ derivatives. A notable study synthesized various N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and evaluated their antifungal activities against several fungal species such as Aspergillus spp., Penicillium spp., and Botrytis cinerea. The results indicated that certain derivatives exhibited significant antifungal effects with moderate to high yields (35-91%) under mild reaction conditions .

Table 1: Antifungal Activity of DNTIQ Derivatives

| Derivative | Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5 | Aspergillus | 50 µg/mL |

| 6 | Penicillium | 30 µg/mL |

| 7 | Botrytis | 40 µg/mL |

The biological activity of DNTIQ is attributed to its interaction with various biological targets. Similar compounds in the tetrahydroisoquinoline family have been shown to act as dual reuptake inhibitors for serotonin and dopamine, suggesting that DNTIQ may also influence neurotransmitter pathways . The sulfonyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate cellular membranes.

Study on ADMET Properties

A comprehensive analysis was conducted on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of DNTIQ derivatives. The study revealed that most derivatives showed no hepatic toxicity, making them suitable candidates for further development. However, some derivatives exhibited immunotoxicity, indicating the need for careful evaluation in therapeutic applications .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of DNTIQ. Preliminary experiments suggest that compounds derived from DNTIQ may possess significant antiproliferative activity against cancer cell lines. For instance, a related study reported IC50 values for antiproliferative activity in various cancer cell lines ranging from 0.20 µM to 1.90 µM . These findings support further investigation into the compound's anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.